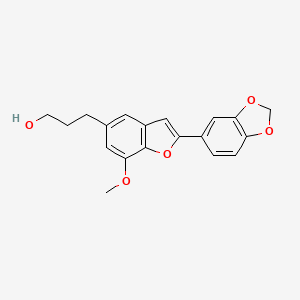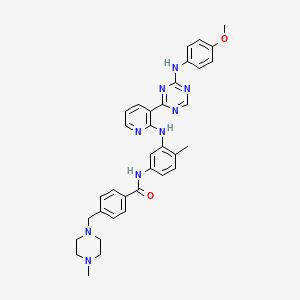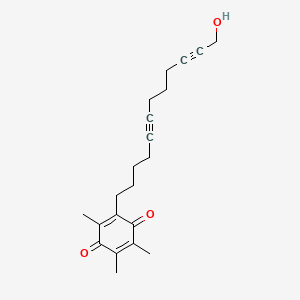
Acétate de 5-bromo-4-chloro-3-indolyle
Vue d'ensemble
Description
5-Bromo-4-chloro-3-indolyl acetate: is a chemical compound with the molecular formula C10H7BrClNO2 . It is an acetate ester obtained by the formal condensation of the carboxy group of acetic acid with the hydroxy group of 5-bromo-4-chloroindoxyl . This compound is often used as a substrate in various biochemical assays, particularly for detecting enzyme activity.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-4-chloro-3-indolyl acetate is used as a chromogenic substrate in various biochemical assays. It is particularly useful in detecting enzyme activity, such as β-galactosidase, where it produces a color change upon enzymatic cleavage .
Biology: In molecular biology, this compound is used in histochemical staining to visualize enzyme activity in tissues and cells. It is also employed in blue-white screening assays to identify recombinant bacterial colonies .
Medicine: While not directly used as a therapeutic agent, 5-Bromo-4-chloro-3-indolyl acetate is valuable in research settings for studying enzyme kinetics and developing diagnostic assays .
Industry: In industrial applications, this compound is used in the production of diagnostic kits and reagents for laboratory use. It is also utilized in quality control processes to ensure the accuracy of enzyme-based assays .
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl acetate (5BCIA) is the enzyme esterase . Esterases are a broad class of enzymes that catalyze the cleavage and formation of ester bonds and play a crucial role in various biological processes.
Mode of Action
5BCIA acts as a substrate for esterase . The compound is cleaved by the enzyme, leading to a series of chemical reactions. It’s also reported that 5BCIA can inhibit the growth of various pathogens, including Staphylococcus aureus, Escherichia coli, Salmonella, Pseudomonas aeruginosa, and Mycobacterium tuberculosis, by binding to the active site of phosphatase and preventing the hydrolysis of ATP phosphate groups .
Biochemical Pathways
Upon cleavage by esterase, 5BCIA yields a molecule of 5-bromo-4-chloro-3-hydroxy-1H-indole . This molecule then spontaneously dimerizes and is oxidized into 5,5’-dibromo-4,4’-dichloro-indigo , an intensely blue product. This reaction is part of the broader esterase-catalyzed hydrolysis pathway .
Pharmacokinetics
The solubility of 5BCIA in ethanol suggests that it may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The cleavage of 5BCIA by esterase and the subsequent chemical reactions result in the formation of an intensely blue product . This color change is often used as a visual indicator of esterase activity in various biological and biochemical applications .
Action Environment
The action of 5BCIA is influenced by various environmental factors. For instance, the compound decomposes in storage with the development of a dark blue-green color . Therefore, it is typically stored at -20°C to maintain its stability . The pH of the environment may also affect the activity of the esterase enzyme and, consequently, the action of 5BCIA.
Analyse Biochimique
Biochemical Properties
5-Bromo-4-chloro-3-indolyl acetate interacts with the enzyme esterase, which cleaves the acetate group from the compound . This reaction is crucial in various biochemical processes, as esterases play a significant role in the hydrolysis of ester bonds, a common chemical structure in biological molecules .
Cellular Effects
The effects of 5-Bromo-4-chloro-3-indolyl acetate on cells are primarily related to its interaction with esterase enzymes. The hydrolysis of 5-Bromo-4-chloro-3-indolyl acetate by esterases can influence cellular processes by modulating the activity of these enzymes .
Molecular Mechanism
The molecular mechanism of 5-Bromo-4-chloro-3-indolyl acetate involves its hydrolysis by esterase enzymes. This reaction yields 5-bromo-4-chloro-3-indolyl and acetate . The 5-bromo-4-chloro-3-indolyl product can then undergo further reactions, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-chloro-3-indolyl acetate can change over time due to its decomposition in storage, which leads to the development of a dark blue-green color . This property is often utilized in experiments to visualize the activity of esterase enzymes over time .
Metabolic Pathways
5-Bromo-4-chloro-3-indolyl acetate is involved in the esterase metabolic pathway, where it serves as a substrate for esterase enzymes . The hydrolysis of 5-Bromo-4-chloro-3-indolyl acetate by these enzymes is a key step in this pathway .
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloro-3-indolyl acetate is likely to depend on the specific cell type and the presence of esterase enzymes. Given its role as an esterase substrate, it may be localized in areas of the cell where these enzymes are abundant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indolyl acetate typically involves the esterification of 5-bromo-4-chloroindoxyl with acetic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of 5-Bromo-4-chloro-3-indolyl acetate may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-4-chloro-3-indolyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield 5-bromo-4-chloroindoxyl and acetic acid.
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium azide or lithium aluminum hydride can be used for substitution reactions
Major Products Formed:
Hydrolysis: 5-bromo-4-chloroindoxyl and acetic acid.
Oxidation: Various oxidized indole derivatives.
Substitution: Substituted indole derivatives depending on the reagents used
Comparaison Avec Des Composés Similaires
X-gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Similar to 5-Bromo-4-chloro-3-indolyl acetate, X-gal is used as a substrate for β-galactosidase and produces a blue color upon enzymatic cleavage.
5-Bromoindoxyl acetate: Another indole derivative used in biochemical assays, particularly for detecting esterase activity.
Uniqueness: 5-Bromo-4-chloro-3-indolyl acetate is unique in its specific use as a substrate for detecting enzyme activity in various biochemical and molecular biology assays. Its ability to produce a distinct color change upon enzymatic cleavage makes it a valuable tool in research and diagnostic applications .
Propriétés
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-5(14)15-8-4-13-7-3-2-6(11)10(12)9(7)8/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLFFMSSOAORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186238 | |
| Record name | 5-Bromo-4-chloroindoxyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3252-36-6 | |
| Record name | 5-Bromo-4-chloro-3-indolyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3252-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloroindoxyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003252366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-4-chloroindoxyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1663355.png)



![1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1663359.png)


